6-Methyl-2,1-benzoxazole-3-carboxylic acid

Lipophilicity Drug‑likeness ADME

6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid (CAS 1204297‑40‑4) is a heterocyclic compound belonging to the 2,1‑benzoxazole (also known as 2,1‑benzisoxazole or benzo[c]isoxazole) family. It carries a carboxylic acid group at the 3‑position and a methyl substituent at the 6‑position of the fused bicyclic core [REFS‑1].

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1204297-40-4
Cat. No. B1454327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,1-benzoxazole-3-carboxylic acid
CAS1204297-40-4
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NOC(=C2C=C1)C(=O)O
InChIInChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyGUZYODRFXJUUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,1-benzoxazole-3-carboxylic acid (CAS 1204297‑40‑4) – Procurement‑Grade Heterocyclic Building Block for Medicinal Chemistry


6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid (CAS 1204297‑40‑4) is a heterocyclic compound belonging to the 2,1‑benzoxazole (also known as 2,1‑benzisoxazole or benzo[c]isoxazole) family. It carries a carboxylic acid group at the 3‑position and a methyl substituent at the 6‑position of the fused bicyclic core [REFS‑1]. The scaffold is recognized as a ‘privileged structure’ in medicinal chemistry because of its ability to engage multiple biological targets with high affinity [REFS‑2]. This particular derivative is employed as a synthetic intermediate for the construction of orexin receptor antagonists and other pharmacologically active molecules [REFS‑3].

Why Generic Substitution Fails for 6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid in Lead‑Optimization Workflows


Within the 2,1‑benzoxazole‑3‑carboxylic acid chemotype, even a single‑atom change can shift logP, hydrogen‑bonding capacity, and metabolic soft spots enough to alter a compound’s pharmacokinetic profile and target engagement [REFS‑1]. The unsubstituted parent (2,1‑benzoxazole‑3‑carboxylic acid, CAS 642‑91‑1), the 6‑nitro analogue (CAS 28691‑50‑1), and other regioisomers (e.g., 6‑methyl‑1,2‑benzoxazole‑3‑carboxylic acid) are not freely interchangeable because each exhibits a unique combination of lipophilicity, polar surface area, and electronic character that directly influences passive permeability, solubility, and susceptibility to oxidative metabolism [REFS‑1][REFS‑2]. Consequently, procurement without careful comparator analysis risks selecting a building block that yields different SAR, ADME, or physicochemical profiles in downstream applications.

Quantitative Differentiation of 6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid Versus Closest Structural Analogs


Computed Lipophilicity (XLogP) – 6‑Methyl vs. Parent and 6‑Nitro Analog

The target compound (6‑methyl‑2,1‑benzoxazole‑3‑carboxylic acid) has a computed XLogP of 1.9, which is 0.3 log units higher than the unsubstituted parent (XLogP = 1.6) and 0.5 log units higher than the 6‑nitro analogue (XLogP = 1.4) [REFS‑1][REFS‑2][REFS‑3]. The increase relative to the parent is attributable to the methyl substituent; the larger decrease seen with the nitro analogue reflects the strong electron‑withdrawing and polar character of the nitro group.

Lipophilicity Drug‑likeness ADME

Topological Polar Surface Area (TPSA) – 6‑Methyl vs. 6‑Nitro Analog

The target compound exhibits a TPSA of 63.3 Ų, identical to the unsubstituted parent (63.3 Ų) and substantially lower than the 6‑nitro analogue (109 Ų) [REFS‑1][REFS‑2][REFS‑3]. The ~46 Ų difference relative to the 6‑nitro derivative arises from the two additional oxygen atoms of the nitro group.

Polar surface area Membrane permeability CNS drug design

Molecular Descriptor Comparison – Heavy Atom Count and Complexity

The target compound’s heavy atom count (13) and molecular complexity score (219) are intermediate between the parent (12 heavy atoms, complexity = 195) and the 6‑nitro analogue (14 heavy atoms expected, complexity > 219). This reflects a balance between providing sufficient steric bulk for target engagement and maintaining synthetic accessibility [REFS‑1][REFS‑2][REFS‑3].

Molecular complexity Fragment‑based drug design Synthetic tractability

Vendor‑Certified Purity and Physicochemical Batch Data

Fluorochem supplies 6‑methyl‑2,1‑benzoxazole‑3‑carboxylic acid at 98% purity (SKU F657581) with experimentally verified LogP (1.80), hydrogen‑bond acceptor count (3), and fraction sp³ (Fsp³ = 0.11) [REFS‑1]. Equivalent batch‑certified data for the unsubstituted parent or the 6‑nitro analogue are not uniformly available from the same supplier, reducing procurement confidence in comparator purity and lot‑to‑lot consistency.

Purity Quality control Reproducibility

Class‑Level Evidence – 2,1‑Benzoxazole Scaffold in Orexin Receptor Antagonist Programs

Patents covering benzoxazole‑based orexin receptor antagonists explicitly describe the 2,1‑benzoxazole‑3‑carboxylic acid core as a privileged template for developing selective OX1R and OX2R ligands [REFS‑1]. Although the patents do not disclose quantitative binding data for 6‑methyl‑2,1‑benzoxazole‑3‑carboxylic acid itself, the chemotype’s demonstrated activity provides class‑level confidence that suitably substituted derivatives (including the 6‑methyl variant) are competent starting points for SAR exploration.

Orexin antagonists GPCR Sleep disorders

Recommended Procurement Scenarios for 6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid Based on Quantitative Evidence


CNS‑Penetrant Lead‑Optimization Programs Requiring Moderate Lipophilicity

With a computed XLogP of 1.9 and a TPSA of 63.3 Ų, 6‑methyl‑2,1‑benzoxazole‑3‑carboxylic acid is an appropriate carboxylic acid building block for CNS drug discovery campaigns. The physicochemical profile falls within the favourable range for passive blood‑brain barrier penetration (logP 1–3, TPSA < 90 Ų) [REFS‑1][REFS‑2]. In contrast, the 6‑nitro analogue (TPSA 109 Ų, XLogP = 1.4) would likely exhibit poorer CNS exposure, making the 6‑methyl derivative the preferred choice for neuroscience targets.

Orexin Receptor Modulator SAR Exploration

The 2,1‑benzoxazole‑3‑carboxylic acid scaffold is a recognized template in orexin receptor antagonist patents [REFS‑1]. 6‑Methyl‑2,1‑benzoxazole‑3‑carboxylic acid can serve as a late‑stage diversification handle through amide coupling or esterification, enabling rapid exploration of substituent effects on OX1R/OX2R selectivity. The methyl group at position 6 provides a defined steric and electronic perturbation that can be compared directly with the unsubstituted parent in head‑to‑head SAR studies [REFS‑2][REFS‑3].

Fragment‑Based Drug Design Libraries

With a molecular weight of 177 g/mol, 13 heavy atoms, and a complexity score of 219, this compound meets the physicochemical criteria of a fragment (MW < 300, heavy atom count < 20). Its intermediate complexity relative to the unsubstituted parent (complexity = 195) and the 6‑nitro analogue suggests a better balance between binding enthalpy and ligand efficiency, making it a valuable addition to fragment screening collections [REFS‑1][REFS‑2].

Metabolic Stability Improvement via Site‑Blocking Strategy

The 6‑methyl substituent can serve as a metabolic blocking group. In the unsubstituted parent, the C‑6 position of the 2,1‑benzoxazole ring is a potential site for cytochrome P450‑mediated oxidation. Introduction of a methyl group at this position (as in the target compound) is a well‑precedented medicinal chemistry tactic to reduce oxidative metabolism, potentially increasing microsomal half‑life without significantly altering TPSA (63.3 Ų for both compounds) [REFS‑1][REFS‑2].

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